molecular formula C19H18N4O3S2 B2982864 N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 868973-29-9

N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2982864
CAS No.: 868973-29-9
M. Wt: 414.5
InChI Key: HGMPUIGDSOCFEW-UHFFFAOYSA-N
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Description

N-(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a novel synthetic compound featuring a 1,3,4-thiadiazole core, a scaffold renowned for its diverse biological activities . This molecule is of significant interest in medicinal chemistry and pharmaceutical research for the development of new therapeutic agents. Compounds within the 1,3,4-thiadiazole class have demonstrated a broad spectrum of pharmacological properties, including potent antibacterial activity against resistant pathogens like Staphylococcus aureus and Bacillus subtilis , as well as notable anti-inflammatory effects by inhibiting protein denaturation . The structural motif of incorporating a carboxamide moiety alongside the thiadiazole ring, as seen in this compound, is a established strategy to enhance bioactivity and is found in several non-steroidal anti-inflammatory drugs (NSAIDs) . Its mechanism of action is believed to involve interactions with key enzymatic targets; related structures have shown potential as inhibitors of enzymes like dihydropteroate synthase (DHPS) in antibacterial research and monoamine oxidase A (MAO-A) in neuropsychiatric investigations . Researchers value this compound as a key intermediate for synthesizing more complex molecules and as a probe for studying ion channel and enzyme function in the central nervous system . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-26-15-10-6-5-9-14(15)17(25)21-18-22-23-19(28-18)27-12-16(24)20-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMPUIGDSOCFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps. One common route includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the thiadiazole derivative. The final step involves the reaction of this intermediate with benzyl isocyanate to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular properties, and reported bioactivities:

Compound Name Substituents (Position 2 / Position 5) Molecular Formula Key Bioactivity/Properties Reference
Target Compound 2-methoxybenzamide / (benzylcarbamoyl)methyl sulfanyl C₁₉H₁₈N₄O₃S₃ Not explicitly reported (inferred anticancer) -
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide Acetamide / 4-methoxybenzyl sulfanyl C₁₉H₁₅ClF₃N₃O₂S₃ Unknown (structural focus)
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate 2-methoxybenzamide / 2-methoxyphenyl C₁₅H₁₃N₃O₃S Insecticidal, fungicidal
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide 2-benzoylbenzamide / ethyl-sulfamoylphenyl C₂₄H₂₀N₄O₄S₂ Unknown (sulfonamide derivative)
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-(dimethylsulfamoyl)benzamide / 4-chlorobenzyl sulfanyl C₁₉H₁₈ClN₅O₃S₃ Unknown (sulfamoyl functionality)
2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide 2-bromobenzamide / 4-bromobenzyl sulfanyl C₁₇H₁₂Br₂N₂OS₂ Halogenated analog (potential bioactivity)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide 2-methylbenzamide / ethyl sulfanyl C₁₂H₁₃N₃OS₂ Not reported (simpler alkyl chain)

Key Structural and Functional Differences

Substituent Diversity: The target compound’s benzylcarbamoylmethyl sulfanyl group at position 5 distinguishes it from analogs with simpler alkyl sulfanyl (e.g., ethyl in ) or halogenated benzyl groups (e.g., 4-bromobenzyl in ).

Biological Activity Trends: Thiadiazoles with methoxybenzamide groups (e.g., ) show pesticidal activity, suggesting the target compound’s 2-methoxybenzamide substituent may confer similar properties.

Physical Properties: Solubility: The sulfamoyl derivative in (4-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) has a solubility of 8.98 × 10⁻⁴ M, while halogenated analogs (e.g., ) may exhibit lower solubility due to increased hydrophobicity. Crystal Structure: The butterfly conformation observed in a related thiadiazole () suggests that planar aromatic substituents (e.g., methoxybenzamide) could influence packing efficiency and stability .

Biological Activity

N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, receptor interactions, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the benzamide moiety enhances its interaction with various biological targets. The specific structural components include:

  • Thiadiazole ring : Contributes to the compound's reactivity and biological activity.
  • Benzamide moiety : Enhances binding affinity to biological targets.
  • Methoxy group : May influence solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives showed significant anti-proliferation effects against breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975) . The hit compound YH-9 displayed stable binding to EGFR and HER-2, indicating its potential as a dual-target inhibitor.

CompoundCell LineIC50 (µM)Mechanism of Action
YH-9SK-BR-30.95EGFR/HER-2 inhibition
5dHeLa0.37Induces apoptosis
5gHeLa0.73Induces apoptosis
5kHeLa0.95Induces apoptosis

Receptor Interactions

The thiadiazole derivatives have been investigated for their interactions with adenosine receptors. For example, compounds similar to those derived from N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide have shown potent antagonistic activity at the adenosine A(1) receptor with K(i) values as low as 7 nM . This suggests that the thiadiazole framework can be effectively utilized for developing selective receptor antagonists.

The mechanisms underlying the biological activity of these compounds are multifaceted:

  • Inhibition of Kinase Activity : Compounds targeting EGFR and HER-2 showed selective inhibition of kinase activity, crucial for cancer cell proliferation .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptotic cell death in cancer cells, particularly in HeLa cells .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that some compounds block the cell cycle at the sub-G1 phase, indicating their potential as chemotherapeutic agents .

Study on Anticancer Efficacy

A study conducted on a series of benzamide derivatives highlighted their cytotoxic effects against various cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity compared to standard treatments like sorafenib .

In Vivo Studies

In vivo studies involving animal models are crucial for understanding the pharmacokinetics and therapeutic potential of these compounds. Preliminary results indicate that some derivatives show favorable pharmacological profiles with minimal toxicity .

Q & A

Q. Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reactivity. highlights microwave-assisted synthesis in THF, reducing reaction time from hours to minutes .
  • Catalysis : Employ coupling agents like EDCI/HOBt for amide bond formation, minimizing side reactions.
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of heat-sensitive intermediates. For example, reports room-temperature stirring for acyl chloride coupling to thiazole amines to avoid racemization .
  • Work-Up : Neutralization with 10% NaHCO₃ post-reaction removes acidic byproducts, improving purity .

Basic: What spectroscopic techniques confirm the molecular structure of this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the methoxy group (~3.8 ppm in ¹H NMR), benzyl protons (7.2–7.4 ppm), and thiadiazole ring carbons (~150–160 ppm in ¹³C NMR) .
  • IR Spectroscopy : Identify key stretches: N-H (3300 cm⁻¹), C=O (amide I band ~1650 cm⁻¹), and C-S (600–700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns matching the sulfanyl and benzamide groups .

Advanced: How can crystallographic data resolve ambiguities in structural elucidation?

Q. Methodological Answer :

  • X-Ray Diffraction : Single-crystal analysis (e.g., using SHELX programs) determines bond lengths/angles and confirms regiochemistry. For example, used SHELXL to identify hydrogen bonds (N–H⋯N) stabilizing the thiadiazole-amide conformation .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C–H⋯O/F) that influence packing and stability. In , C–H⋯F bonds were critical for crystal lattice stabilization .
  • Twinning/Disorder Handling : Refinement protocols (e.g., TWIN/BASF in SHELXL) address overlapping electron densities in complex substituents .

Basic: What in vitro assays evaluate the biological activity of this compound?

Q. Methodological Answer :

  • Antimicrobial Screening : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Preclinical studies in showed oxadiazole derivatives inhibiting PFOR enzymes in anaerobic pathogens, suggesting a mechanistic parallel .
  • Anti-Inflammatory Testing : COX-2 inhibition assays or carrageenan-induced paw edema models in rodents .

Advanced: How can computational modeling predict reactivity or bioactivity?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry (e.g., Gaussian 09) to compute frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. used DFT to correlate electron density with antibacterial activity .
  • Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., PFOR enzyme active sites). Align results with crystallographic data to validate binding poses .
  • MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories, identifying key residues for mutagenesis studies .

Advanced: How to address contradictions in reported bioactivity data across studies?

Q. Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. notes divergent MIC values due to broth microdilution vs. agar dilution methods .
  • Structural Analogues : Compare substituent effects. For example, replacing the methoxy group with chlorine () alters lipophilicity and bioavailability, impacting activity .
  • Meta-Analysis : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity trends across datasets .

Basic: What safety precautions are critical during synthesis?

Q. Methodological Answer :

  • Ventilation : Use fume hoods when handling acyl chlorides or cyanogen bromide (toxic vapors) .
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact with irritants like NaH or THF .
  • Emergency Protocols : Neutralize acid spills with NaHCO₃ and rinse exposures with copious water () .

Advanced: How to analyze regioselectivity in thiadiazole ring substitution?

Q. Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Vary reaction temperature. For example, low temps favor kinetically controlled 5-substitution, while high temps drive 2-substitution (observe via LC-MS) .
  • Directing Groups : Electron-withdrawing groups (e.g., -NO₂) on the benzamide moiety orient electrophilic attacks to specific ring positions .
  • Isotopic Labeling : Use ¹⁵N NMR to track nitrogen migration during cyclization, confirming substitution patterns .

Advanced: What strategies validate hydrogen bonding networks in crystallography?

Q. Methodological Answer :

  • Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular contacts (e.g., O–H⋯N vs. C–H⋯π) .
  • Temperature-Dependent Studies : Collect data at 100 K and 298 K to assess thermal motion effects on H-bond lengths .
  • Theoretical Validation : Compare DFT-calculated H-bond energies (e.g., AIM analysis) with crystallographic distances .

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